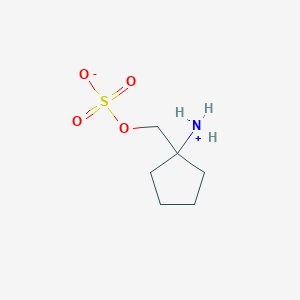

(1-Ammoniocyclopentyl)methyl sulfate

Description

(1-Ammoniocyclopentyl)methyl sulfate is a quaternary ammonium sulfate compound characterized by a cyclopentane ring substituted with an ammonio group and a methyl sulfate moiety. Its structure combines the stability of cyclopentane with the ionic properties of the sulfate group, making it relevant in applications such as surfactants, phase-transfer catalysts, or ionic liquids.

Properties

CAS No. |

10316-99-1 |

|---|---|

Molecular Formula |

C6H13NO4S |

Molecular Weight |

195.23672 |

Synonyms |

Cyclopentanemethanol, 1-amino-, hydrogen sulfate (ester) (8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it details 1-Methylpentyl ethylphosphonofluoridate, an organophosphorus compound with distinct chemical properties and applications. Below is a hypothetical comparison framework based on general principles of quaternary ammonium compounds and phosphonates, highlighting key differences:

Table 1: General Comparison of Chemical Classes

Key Differences:

Chemical Reactivity: Organophosphorus compounds like 1-Methylpentyl ethylphosphonofluoridate often exhibit high reactivity due to the electrophilic phosphorus center, enabling interactions with biological targets (e.g., acetylcholinesterase inhibition) . In contrast, quaternary ammonium sulfates are more inert and rely on ionic interactions.

Environmental Impact : Phosphorus-containing compounds may persist in ecosystems or hydrolyze into toxic byproducts, whereas ammonium sulfates are typically biodegradable but may contribute to eutrophication in high concentrations.

Regulatory Status: Organophosphorus derivatives are frequently regulated under chemical weapons conventions (e.g., Schedule 1A01 in ) , while ammonium-based compounds face less stringent controls unless used in sensitive applications.

Limitations of Available Evidence

The provided evidence lacks direct relevance to “this compound.” For a rigorous comparison, the following data would be required:

- Physical-Chemical Properties : Melting point, solubility, stability under varying pH/temperature.

- Synthetic Routes : Comparison of yields, purity, and scalability with analogs.

- Biological/Industrial Data : Toxicity profiles, biodegradability, and performance in specific applications (e.g., surfactant efficiency).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.